5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole - 1251573-34-8

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Catalog Number: EVT-2838743
CAS Number: 1251573-34-8
Molecular Formula: C19H17N5O3
Molecular Weight: 363.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity against four human pathogenic bacteria: Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. Several compounds within this series, including those with 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, and 4-dichlorophenyl moieties at the 6-aryl position, showed significant antibacterial activity. The activity of these compounds was found to be comparable to or even greater than the standard drugs Streptomycin and Neomycin. Notably, all compounds in this series exhibited significant activity against E. coli.

ω-[4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)acetophenones

Compound Description: This series of compounds was synthesized and tested for their antifungal activity. The preliminary biological tests indicated that representative compounds from this series possess some antifungal activity.

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds was synthesized and tested for their antibacterial activity against the same four human pathogenic bacteria as the 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines described above. Similar to that series, compounds with 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, and 4-dichlorophenyl moieties at the 6-benzyl position showed significant antibacterial activity, comparable to or exceeding that of Streptomycin and Neomycin. Notably, all compounds in this series also displayed significant activity against E. coli.

3-(5-methyl-1-phenyl-1H-4-pyrazolyl)-6-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo [3,4-b][1,3,4]thiadiazoles

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Compounds with 4-chloro, 4-nitro, and 4-fluoro substituents on the phenyl ring of the triazole moiety exhibited high activity against all tested microorganisms. The activity of these compounds was found to be almost equal to the standard antibacterial agents used in the study.

4-Phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone

Compound Description: This compound is a potent inhibitor of heme oxygenase (HO-1 and HO-2), showing activity comparable to a lead imidazole-based inhibitor. It is the first reported 1,2,4-triazole-based inhibitor for which the X-ray crystal structure in complex with human HO-1 has been determined. The crystal structure reveals that the inhibitor binds to the HO-1 distal pocket via coordination of the heme iron by the N4 atom of the triazole moiety. The phenyl group is stabilized by hydrophobic interactions with residues within the binding pocket.

Properties

CAS Number

1251573-34-8

Product Name

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole

Molecular Formula

C19H17N5O3

Molecular Weight

363.377

InChI

InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-15(25-2)11-16(10-13)26-3/h4-11H,1-3H3

InChI Key

SBZWOCFGJCZZHO-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.